Penicillin G potassium

Catalog No.
S001851
CAS No.
113-98-4
M.F
C16H17KN2O4S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin G potassium

CAS Number

113-98-4

Product Name

Penicillin G potassium

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17KN2O4S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

IYNDLOXRXUOGIU-LQDWTQKMSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Synonyms

Benpen, Benzylpenicillin, Benzylpenicillin Potassium, Coliriocilina, Crystapen, Or-pen, Parcillin, Pekamin, Pengesod, Penibiot, Penicilina G Llorente, Penicillin G, Penicillin G Jenapharm, Penicillin G Potassium, Penicillin G Sodium, Penicillin Grünenthal, Penilevel, Peniroger, Pfizerpen, Sodiopen, Sodipen, Sodium Benzylpenicillin, Sodium Penicillin, Unicilina, Ursopen, Van-Pen-G

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Description

The exact mass of the compound Penicillin G potassium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of organic potassium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Bacterial Physiology and Cell Wall Synthesis

Penicillin G potassium's mechanism of action involves inhibiting bacterial cell wall synthesis. It binds to a specific enzyme, transpeptidase, that crosslinks peptidoglycan chains, a crucial component of the bacterial cell wall []. Studying the effects of Penicillin G potassium on bacterial growth helps researchers understand the fundamental processes of cell wall formation in bacteria. This knowledge is vital for developing new antibiotics that target different steps in cell wall synthesis.

Investigating Antibiotic Resistance Mechanisms

The widespread use of Penicillin G potassium has led to the emergence of antibiotic-resistant bacteria. Researchers utilize Penicillin G potassium to study how bacteria develop resistance mechanisms, such as producing enzymes that degrade the antibiotic or modifying their cell wall structure to prevent binding []. This research is crucial for developing strategies to combat antibiotic resistance, a significant public health threat.

In Vitro and In Vivo Studies of Bacterial Infections

Penicillin G potassium serves as a control antibiotic in many scientific studies. Researchers use it to compare the efficacy of new antibiotics against various bacterial strains in both in vitro (laboratory) and in vivo (animal models) experiments []. This comparative approach helps assess the potential of new antibiotics for treating bacterial infections.

Studying Drug Delivery and Pharmacokinetics

Penicillin G potassium is used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes a drug. By studying Penicillin G potassium's pharmacokinetic profile, researchers can design new antibiotics with improved bioavailability and efficacy [].

Penicillin G potassium is a potassium salt form of Penicillin G, a naturally occurring antibiotic derived from the mold Penicillium chrysogenum. Its chemical formula is C₁₆H₁₇K₂N₂O₄S, and it is known for its effectiveness against gram-positive bacteria and some gram-negative bacteria. The compound works by inhibiting bacterial cell wall synthesis, making it essential in treating infections such as pneumonia, syphilis, and strep throat .

Penicillin G potassium inhibits bacterial cell wall synthesis by binding to a specific enzyme, transpeptidase. This enzyme is essential for cross-linking peptidoglycan strands, a key component of the bacterial cell wall. Without proper cross-linking, the cell wall weakens, leading to bacterial cell death [].

Decomposition

Penicillin G potassium can degrade in acidic or alkaline environments, losing its antibiotic activity.

Physical and Chemical Properties

  • Appearance: White to slightly yellow crystalline powder [].
  • Melting point: Decomposes above 170°C [].
  • Solubility: Freely soluble in water, slightly soluble in alcohol [].
  • pKa: 2.8 and 7.5 [].

The primary mode of action of Penicillin G potassium involves binding to penicillin-binding proteins (PBPs), which are critical for the synthesis of peptidoglycan in bacterial cell walls. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death of the bacteria .

In laboratory settings, Penicillin G potassium can undergo hydrolysis to form 6-aminopenicillanic acid (6-APA) and phenylacetic acid. This reaction is facilitated by enzymes such as penicillin acylase .

Penicillin G potassium exhibits broad-spectrum antibacterial activity primarily against gram-positive organisms. It is particularly effective against:

  • Streptococcus pneumoniae
  • Staphylococcus aureus
  • Neisseria meningitidis

The compound's effectiveness is attributed to its ability to penetrate bacterial cell walls and disrupt essential cellular processes .

The synthesis of Penicillin G potassium typically involves fermentation processes followed by purification steps. Key methods include:

  • Fermentation: Cultivating Penicillium chrysogenum in controlled environments to produce Penicillin G.
  • Crystallization: Isolating crystalline forms from the fermentation broth using methods such as adding potassium acetate to precipitate the salt .
  • Hydrolysis: Converting Penicillin G into 6-APA for further synthetic applications using enzymatic processes .

Penicillin G potassium is widely used in clinical settings for treating various infections. Its applications include:

  • Bacterial Infections: Effective against respiratory tract infections, skin infections, and bacterial endocarditis.
  • Surgical Prophylaxis: Used preoperatively to prevent infections in at-risk surgical patients.
  • Syphilis Treatment: Recommended as a first-line treatment for syphilis due to its high efficacy against Treponema pallidum.

Studies have shown that Penicillin G potassium may interact with other medications, affecting their efficacy or increasing the risk of adverse effects. Notable interactions include:

  • Probenecid: Can inhibit renal excretion of Penicillin G, increasing its plasma concentration.
  • Aminoglycosides: Concurrent use may enhance antibacterial effects but requires careful monitoring due to potential nephrotoxicity.

Research into these interactions helps optimize therapeutic regimens involving Penicillin G potassium .

Several compounds share structural similarities with Penicillin G potassium but differ in their pharmacological properties or spectrum of activity. Here are some notable comparisons:

CompoundSpectrum of ActivityUnique Features
AmpicillinBroad-spectrum (including gram-negative)Semi-synthetic derivative; more stable in acidic conditions.
AmoxicillinBroad-spectrumEnhanced absorption; often combined with clavulanic acid for resistance against beta-lactamases.
Penicillin VNarrow-spectrumMore stable than Penicillin G in acidic environments; often used for oral administration.
CloxacillinResistant to penicillinaseEffective against penicillinase-producing strains of Staphylococcus aureus.

Penicillin G potassium remains unique due to its potent activity against specific pathogens and its historical significance as one of the first antibiotics discovered.

The industrial production of Penicillin G potassium relies fundamentally on fermentation-based biosynthesis utilizing carefully selected strains of Penicillium chrysogenum [1]. This filamentous fungus has undergone extensive classical strain improvement programs that have yielded industrial strains capable of producing high titers of penicillin through multiple copies of the penicillin biosynthesis cluster [2]. These high-yielding strains contain multiple copies of three key enzymes: δ-(l-α-aminoadipyl)-l-cysteinyl -d-valine synthetase, isopenicillin N synthase, and isopenicillin N acyltransferase [2].

The fermentation process begins with the preparation of a carefully formulated growth medium containing essential nutrients for optimal Penicillium chrysogenum growth and penicillin production. The medium composition typically includes glucose as the primary carbon source at 13.0% concentration, lactose as a secondary carbon source at 3.5%, and corn steep liquor at 3.5% serving as both nitrogen source and provider of essential growth factors [1] [3]. Phenylacetic acid is incorporated at 4.1% concentration as the crucial side chain precursor for Penicillin G formation [1] [3]. Additional components include potassium dihydrogen phosphate for phosphorus supply and buffering, edible oil as an antifoaming agent, and various trace elements including zinc sulfate for proper enzyme function [3] [4].

Temperature control during fermentation is maintained at 25-27°C, which represents the optimal range for enzyme stability and growth rate of Penicillium chrysogenum [5]. The initial pH is carefully adjusted to 6.5-7.0, though this increases to 7.5-8.3 during the fermentation process due to ammonia production from protein metabolism [6] [4]. Adequate aeration is provided at 0.5-1.0 volume of air per volume of medium per minute, ensuring sufficient oxygen supply for the highly aerobic penicillin-producing microorganisms [7] [5]. Agitation is maintained at 120-150 revolutions per minute to ensure proper mass transfer and mixing throughout the fermentation vessel [7].

The fermentation process typically employs a fed-batch mode rather than traditional batch processing. This approach is particularly advantageous because glucose must not be added in high concentrations at the beginning of growth, as excessive glucose inhibits penicillin production [5]. Since penicillin is a secondary metabolite of the fungus, the fed-batch mode allows for high production yields by controlling nutrient availability during different phases of growth [5] [8]. The fermentation duration extends over 5-7 days, during which the biomass concentration reaches 19-25 grams per liter, and penicillin yields of 1.2-1.9 grams per liter can be achieved [9] [4].

Industrial fermentation vessels for penicillin production are typically large-scale bioreactors with capacities ranging from 40,000 to 150,000 liters or more [10] [8]. These vessels are equipped with sophisticated monitoring and control systems to maintain optimal oxygen concentration, temperature, pH, and nutrient levels throughout the fermentation cycle [10]. The pressure within the bioreactor is maintained slightly above atmospheric pressure to prevent contamination from external sources [5].

ComponentConcentration (wt%)Function
Glucose13.0Primary carbon source for growth [3]
Lactose3.5Secondary carbon source [4]
Corn Steep Liquor3.5Nitrogen source and growth factors [3] [4]
Potassium Dihydrogen Phosphate0.4Phosphorus source and buffer [11]
Edible Oil0.25Antifoaming agent [7]
Phenylacetic Acid4.1Side chain precursor for Penicillin G [1] [3]
Calcium Carbonate0.5-1.0pH buffer and calcium source [6]
Sodium Nitrate0.2-0.5Additional nitrogen source [6]
Zinc SulfateTraceTrace element for enzyme function [6]

The biochemical pathway for penicillin biosynthesis involves a complex series of enzymatic reactions. The process begins with the condensation of three amino acids - cysteine, valine, and α-aminoadipic acid - to form the tripeptide α-aminoadipyl-cysteinyl-valine. This is followed by ring closure to create the characteristic penam structure of isopenicillin N, which serves as the branch point intermediate. Penicillin G is then formed from isopenicillin N by exchanging its α-aminoadipic acid side chain for phenylacetic acid, using phenylacetyl-coenzyme A as the side chain donor [12].

Strain optimization represents a critical aspect of industrial penicillin production. Modern industrial strains are rarely identical to their wild counterparts, having undergone extensive genetic modification to maximize antibiotic yields [10]. Mutation techniques using ultraviolet radiation, x-rays, or chemical mutagens are employed, followed by selection and reproduction of higher-yielding strains over multiple generations, which can raise yields by 20-fold or more [10]. Gene amplification techniques are also utilized, where copies of genes coding for enzymes involved in antibiotic production are inserted back into cells via vectors such as plasmids [10].

Downstream Processing: Extraction and Purification Techniques

Following fermentation completion, the penicillin-rich broth undergoes a comprehensive downstream processing sequence designed to recover, extract, and purify the antibiotic to pharmaceutical standards. The downstream processing typically accounts for approximately 50% of the total production costs, making optimization of these steps critical for economic viability [13].

The initial step involves broth filtration to separate microbial cells and large solid particles from the liquid growth medium containing the extracellular penicillin [3] [7]. This separation is typically accomplished using rotary vacuum filters operating continuously with transmembrane pressures of approximately 5 pounds per square inch gauge [3]. The rotary drum filter, partially submerged in the fermentation broth, rotates slowly while filtrate and washings are kept separate by segments within the drum [5]. The microbial biomass is captured as a concentrated cake that resembles sand, sludge, or paste, while the penicillin-containing filtrate passes through for further processing [5] [14].

Temperature control during initial processing steps is crucial for preventing penicillin degradation. The filtered broth is immediately cooled to 2-5°C to reduce enzymatic and chemical degradation during subsequent solvent extraction steps [3] [15]. This cooling step is particularly important because penicillin G has limited stability, with a half-life of only 15 minutes at pH 2 and 20°C [15].

The acidification process represents the next critical step, where the cooled filtrate is acidified to pH 2.0-2.5 using sulfuric acid [7] [15]. This acidification converts penicillin to its anionic form, making it suitable for organic solvent extraction [15]. The acidification must be performed rapidly and under controlled conditions to minimize penicillin degradation, as the antibiotic is highly unstable in acidic environments, particularly when exposed to air at room temperature [16].

Solvent extraction employs organic solvents, most commonly n-butyl acetate, to selectively extract penicillin from the acidified aqueous phase [1] [7] [17]. Alternative solvents include amyl acetate, ethyl acetate, and methyl isobutyl ketone, though n-butyl acetate remains the industry standard due to its favorable extraction properties [1] [18]. The extraction is typically performed using centrifugal counter-current extractors to maximize efficiency and minimize contact time [7]. Extraction conditions are carefully controlled with pH maintained at 2.5-3.5 and temperature at 10-25°C [18]. The phase ratio and extraction efficiency are critical parameters that determine the overall recovery yield [19].

Decolorization of the organic extract is accomplished using activated carbon treatment to remove pigments and impurities that could affect the final product quality [20]. The carbon dosage and contact time are optimized to achieve maximum impurity removal while minimizing penicillin losses [20]. This step is essential for producing pharmaceutical-grade penicillin with acceptable color specifications.

The back-extraction process involves transferring penicillin from the organic solvent phase back into an aqueous solution using potassium acetate or similar potassium salt solutions [1]. The pH is adjusted to 7.5 during this step to facilitate the transfer of penicillin from the organic phase to the aqueous phase [7] [15]. This back-extraction step is typically performed with a liquid-to-volume ratio of 2:1 using 0.15 molar sodium bicarbonate or equivalent alkaline solution, achieving re-extraction yields approaching 100% in a single stage [17].

Advanced extraction systems have been developed to improve upon traditional n-butyl acetate extraction. Research has demonstrated that sulfoxide extractants, including petroleum sulfoxide and di-isooctyl sulfoxide, can provide superior extraction performance compared to conventional single n-butyl acetate systems [17]. These systems offer higher recovery yields and reduced solvent consumption, though economic considerations often favor established extraction methods.

Process StepOperating ConditionsKey Parameters
Broth FiltrationRotary vacuum filter, 5 psig [3]Transmembrane pressure, flux rate [3]
Cooling2-5°C [3] [15]Temperature control for stability [15]
AcidificationpH 2.0-2.5 with H₂SO₄ [7] [15]Acid concentration and contact time [15]
Solvent Extractionn-butyl acetate, pH 2.5-3.5 [18]Phase ratio, extraction efficiency [17]
DecolorizationActivated carbon treatment [20]Carbon dosage and contact time [20]
Back ExtractionPotassium acetate, pH 7.5 [7] [15]Base concentration and pH control [15]

Process intensification techniques have been explored to reduce the number of processing steps and improve overall efficiency. Extractive enzymatic hydrolysis represents one such approach, where penicillin G is directly processed from organic extracts using immobilized enzymes, potentially eliminating multiple pH adjustment and crystallization steps while reducing waste salt production [19].

The purification sequence may involve multiple extraction and re-extraction cycles to achieve the desired purity levels. Each cycle involves careful pH adjustment and solvent management to maximize penicillin recovery while minimizing degradation [20]. The number of purification steps must be balanced against yield losses and economic considerations, as each additional step typically results in 2-5% product loss.

Crystallization Optimization Strategies

The crystallization of Penicillin G potassium represents the final purification step that transforms the concentrated aqueous solution into a stable, high-purity crystalline product suitable for pharmaceutical applications. This process requires careful optimization of multiple parameters to achieve optimal crystal size, morphology, purity, and yield.

Supersaturation control serves as the fundamental driving force for crystallization. The optimal supersaturation ratio for Penicillin G potassium crystallization typically ranges from 1.2 to 1.8 [21]. Supersaturation can be achieved through cooling the solution from room temperature to 5-10°C, by addition of antisolvents such as methanol, or through solvent evaporation [15] [21]. The cooling crystallization method is preferred due to better control over nucleation and growth rates.

Temperature management during crystallization is critical for both thermodynamic and kinetic reasons. Penicillin G demonstrates maximum stability at approximately pH 6.0, with stability decreasing significantly at temperatures above 25°C [22] [23]. The crystallization temperature is typically maintained at 5-10°C to enhance supersaturation while minimizing thermal degradation [15]. Controlled cooling rates of 0.5-2.0°C per hour allow for optimal crystal growth and morphology development [21].

pH optimization plays a dual role in crystallization success, affecting both penicillin stability and crystal formation kinetics. The optimal pH range for crystallization is 6.0-8.0, which balances penicillin stability with favorable crystallization thermodynamics [22] [23]. At pH values below 5.0, penicillin degradation becomes significant, while pH values above 8.0 may lead to formation of undesirable polymorphic forms [24]. The pH is typically adjusted using potassium hydroxide or potassium acetate solutions to maintain the desired potassium salt form [1].

Nucleation control is achieved through careful manipulation of supersaturation levels and seeding strategies. The nucleation rate typically ranges from 10⁶ to 10⁸ nuclei per cubic meter per second, depending on the degree of supersaturation and solution conditions [25]. Seeding techniques using 0.1-1.0% seed crystals of the desired polymorphic form help control nucleation timing and crystal size distribution [21]. The seed crystals must be of high quality and properly sized to serve as effective nucleation sites.

Crystal growth rate is influenced by supersaturation levels, temperature, and mixing intensity. Growth rates typically range from 10⁻⁸ to 10⁻⁷ meters per second for Penicillin G potassium under optimal conditions [25]. The growth rate relationship follows the general form G = k(S-1)ⁿ, where G is the growth rate, k is the growth rate constant, S is the supersaturation ratio, and n is the growth order typically ranging from 1.5 to 2.0 [25].

Mixing optimization ensures uniform temperature and concentration distribution throughout the crystallization vessel. Stirring rates of 100-200 revolutions per minute provide adequate mass transfer without creating excessive shear that could damage growing crystals [21]. The agitation must be sufficient to prevent settling and ensure uniform nucleation, while avoiding conditions that promote attrition or breakage of formed crystals.

Solvent composition effects significantly influence crystal morphology and purity. While water serves as the primary solvent, controlled addition of co-solvents such as methanol in ratios up to 3:1 water-to-methanol can improve crystallization efficiency and crystal habit [1]. The solvent composition affects both solubility characteristics and crystal growth kinetics, requiring optimization for each specific application.

Impurity management during crystallization involves controlling the levels of process-related impurities and degradation products. Total impurity levels should be maintained below 0.5% to ensure proper crystal formation and final product quality [21]. Common impurities include penicillin degradation products, residual organic solvents, and inorganic salts from previous processing steps. These impurities can act as crystal growth inhibitors or promote formation of undesirable polymorphic forms.

FactorOptimal ConditionsImpact on Product Quality
Supersaturation Ratio1.2-1.8 [21]Crystal size and yield [21]
Nucleation Rate10⁶-10⁸ nuclei/m³·s [25]Number of crystals formed [25]
Growth Rate10⁻⁸-10⁻⁷ m/s [25]Final crystal size [25]
Stirring Rate100-200 rpm [21]Mass transfer and uniformity [21]
Seeding Strategy0.1-1.0% seed crystals [21]Nucleation control [21]
Cooling Rate0.5-2.0°C/h [21]Crystal perfection [21]
Solvent CompositionWater:methanol 3:1 [1]Solubility and morphology [1]
Impurity Level<0.5% total impurities [21]Crystal purity and habit [21]

Process monitoring during crystallization employs various analytical techniques to ensure optimal conditions. Turbidimetry has proven effective for detecting nucleation onset in industrial crystallization processes [26]. In-situ monitoring of particle size distribution using laser diffraction techniques allows real-time adjustment of process parameters to achieve desired crystal size specifications [26].

Polymorphic control ensures formation of the correct crystalline form of Penicillin G potassium. X-ray powder diffraction analysis confirms the formation of the desired polymorphic form and absence of undesirable crystal modifications [26]. Temperature and pH control are particularly important for maintaining the correct polymorphic form throughout the crystallization process.

Multi-objective optimization strategies have been developed to simultaneously optimize multiple crystal quality attributes. These approaches typically focus on maximizing mean crystal size while minimizing size distribution width, subject to yield constraints [24]. Advanced optimization techniques using dynamic pH trajectories have demonstrated superior crystal quality compared to traditional linear pH control methods [24].

Scale-up considerations for industrial crystallization involve maintaining equivalent mixing intensity, heat transfer characteristics, and residence time distribution as process scale increases. Geometric similarity principles are applied to ensure consistent nucleation and growth kinetics across different vessel sizes. Process analytical technology implementations enable real-time monitoring and control of critical quality attributes during large-scale crystallization operations.

Quality Control Parameters in Manufacturing

The manufacturing of Penicillin G potassium requires stringent quality control measures throughout the production process to ensure pharmaceutical-grade product quality, safety, and efficacy. These quality control parameters encompass raw material specifications, in-process monitoring, and final product testing according to current good manufacturing practice standards.

Potency specifications represent the most critical quality parameter for Penicillin G potassium, with requirements typically set at ≥1600 Units per milligram [27]. Microbiological assay methods using standardized test organisms provide accurate potency determinations by measuring the antibiotic activity against susceptible bacterial strains [27]. These assays must be performed under controlled conditions with appropriate reference standards to ensure reliable and reproducible results.

Moisture content control is essential for product stability and shelf life, with specifications typically requiring ≤1.0% water content [28]. Karl Fischer titration serves as the standard analytical method for precise moisture determination in pharmaceutical solids [28]. Excessive moisture can lead to hydrolytic degradation of the beta-lactam ring structure, resulting in loss of antibiotic activity and formation of potentially allergenic degradation products.

pH control of reconstituted solutions provides important information about product stability and purity. The pH of a 1% aqueous solution should fall within the range of 5.5-8.0, indicating proper salt formation and absence of significant acidic or basic impurities [29]. pH meter measurements using calibrated electrodes provide accurate and precise pH determinations for quality control purposes.

Heavy metals testing ensures the absence of toxic metal contaminants that could pose safety risks to patients. Specifications typically require ≤10 parts per million total heavy metals [30]. Atomic absorption spectroscopy or inductively coupled plasma methods provide sensitive and specific detection of metal contaminants including lead, mercury, cadmium, and arsenic.

Bacterial endotoxins testing is required to ensure pyrogenic safety of the final product, with specifications typically set at ≤0.25 endotoxin units per milligram [30]. The Limulus Amebocyte Lysate test provides sensitive detection of bacterial endotoxins that could cause febrile reactions in patients receiving the antibiotic.

Sterility testing confirms the absence of viable microorganisms in the final product according to pharmacopeial methods [30]. United States Pharmacopoeia sterility test procedures involve direct inoculation of test samples into appropriate growth media followed by incubation under conditions that promote growth of bacteria, fungi, and other microorganisms.

Chemical purity analysis employs high-performance liquid chromatography to quantify the active ingredient and detect related substances [27]. Specifications typically require ≥98.0% purity for the main component, with individual degradation products limited to ≤1.0% and total degradation products ≤2.0% [27]. Common degradation products include penicilloic acid, penilloic acid, and various penicillin polymers that can form during processing or storage.

Particle size distribution analysis ensures appropriate physical characteristics for pharmaceutical processing and bioavailability. The median particle size typically ranges from 50-200 micrometers, as determined by laser diffraction techniques [27]. Particle size affects dissolution rate, content uniformity, and processing characteristics during tablet or capsule manufacture.

Polymorphic form verification using X-ray powder diffraction confirms the presence of the correct crystalline structure and absence of undesirable polymorphic forms that could affect stability or bioavailability [30]. The diffraction pattern must match established reference standards for the specific polymorphic form of Penicillin G potassium.

Test ParameterSpecificationTest Method
Potency (Units/mg)≥1600 Units/mg [27]Microbiological assay [27]
Moisture Content≤1.0% [28]Karl Fischer titration [28]
pH (1% solution)5.5-8.0 [29]pH meter measurement [29]
Heavy Metals≤10 ppm [30]Atomic absorption spectroscopy [30]
Bacterial Endotoxins≤0.25 EU/mg [30]LAL test [30]
SterilitySterile [30]USP sterility test [30]
Crystal Purity≥98.0% [27]HPLC analysis [27]
Particle Size DistributionD50: 50-200 μm [27]Laser diffraction [27]
Polymorphic FormCrystalline form verified [30]X-ray powder diffraction [30]
Degradation Products≤2.0% total [27]HPLC/MS analysis [27]

In-process quality control monitoring during fermentation involves regular sampling and analysis of key parameters including pH, dissolved oxygen, biomass concentration, and penicillin titer [31]. Multiway analysis based inferential models have been developed to predict end-of-batch product quality using batch-wise unfolding of process measurement trajectories [31]. These advanced process analytical techniques enable real-time quality assessment and process optimization.

Environmental monitoring during manufacturing ensures maintenance of appropriate cleanroom conditions and prevents contamination. This includes monitoring of air quality, surface cleanliness, and personnel hygiene in manufacturing areas. Particulate monitoring and microbiological environmental monitoring provide ongoing verification of manufacturing environment suitability.

Stability testing programs evaluate product quality over time under various storage conditions. These studies typically include testing at accelerated conditions (40°C/75% relative humidity) and long-term conditions (25°C/60% relative humidity) to establish appropriate expiration dating and storage recommendations [32]. Stability indicating analytical methods must be capable of detecting and quantifying degradation products that may form during storage.

Good manufacturing practice compliance requires comprehensive documentation and validation of all quality control procedures [33] [32]. This includes qualification of analytical instruments, validation of test methods, training of personnel, and maintenance of complete batch records that enable full traceability of all quality control activities [32].

Cross-contamination prevention measures are particularly important for penicillin manufacturing due to the high sensitization potential of beta-lactam antibiotics [33] [34]. Manufacturing facilities must implement dedicated production areas, separate air handling systems, and appropriate cleaning validation procedures to prevent cross-contamination with non-penicillin products [33] [35]. Cleaning validation studies demonstrate the effectiveness of cleaning procedures in removing penicillin residues to acceptable levels.

Chromatographic Methods for Purity Assessment

Chromatographic analysis represents the cornerstone of penicillin G potassium purity assessment, offering robust separation and quantification capabilities for both the parent compound and its degradation products. Multiple chromatographic approaches have been developed and validated for comprehensive analytical characterization [1] [2] [3].

High-Pressure Liquid Chromatography with Anion Exchange

Anion-exchange high-pressure liquid chromatography has demonstrated exceptional capability for separating penicillin G potassium from its degradation products. The optimized system employs a 1.22-meter anion-exchange column with a mobile phase consisting of 0.135 M citric acid-disodium phosphate buffer at pH 4.25 [2] [4]. This pH selection is strategically based on the pKa of penicillin G (2.76), following the principle that optimal separation occurs at approximately 1.5 pH units above the compound's pKa value [2]. The method achieves baseline separation with retention times of 17.5 minutes for penicillin G potassium, while degradation products elute at distinct intervals: DL-penicillamine at 4.5 minutes, benzylpenilloic acid at 7.0 and 8.0 minutes, benzylpenamaldic acid at 13.0 minutes, benzylpenicilloic acid at 19.5 minutes, and benzylpenillic acid at 22.0 minutes [2] [4].

Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase HPLC methods utilize C18 stationary phases with various mobile phase compositions to achieve comprehensive separation. The most widely adopted approach employs a Chromegabond 10-micrometer C18 column with a ternary mobile phase consisting of acetonitrile-methanol-0.01M potassium dihydrogen phosphate buffer at pH 4.7 in a ratio of 19:11:70 [5] [6]. Detection is performed at 225 nanometers with variable wavelength detection, achieving baseline separation of nine penicillins within 30 minutes [5] [6]. Alternative reverse-phase methods have been developed using C4 columns with mobile phases comprising 0.04 M phosphoric acid at pH 7.0 and ethanol in an 8:2 volume ratio, with photodiode array detection at 190-350 nanometers [7].

Liquid Chromatography-Mass Spectrometry Applications

LC-MS/MS methods provide unparalleled specificity and sensitivity for penicillin G potassium analysis [1] [8]. The optimized approach utilizes a gradient mobile phase system with water containing 0.1% formic acid and acetonitrile containing 0.1% formic acid. Mass spectrometric detection employs multiple reaction monitoring with the precursor ion at m/z 335.10 fragmenting to product ions at m/z 176.15 and 160.10 [8]. The method achieves a retention time of 6.53 minutes with linear quantification ranges from 1.0×10⁻⁷ to 1.0×10⁻⁵ g/mL and detection limits of 7×10⁻⁸ g/mL [1]. Recovery studies demonstrate excellent accuracy with values ranging from 77% to 118% depending on matrix and fortification levels [1].

Ultra-High Performance Liquid Chromatography

UHPLC-MS/MS systems provide enhanced resolution and reduced analysis times. These methods employ sub-2-micrometer particle columns operated at elevated temperatures (40°C) with flow rates of 0.3-0.5 mL/minute [8]. The enhanced efficiency enables detection limits as low as 0.5 mg/L with precision values of 2.6% relative standard deviation [9]. Sample preparation typically involves solid-phase extraction using Oasis HLB cartridges for cleanup and concentration [1] [8].

MethodMobile PhaseDetectionRetention TimeLinear RangeDetection Limit
HPLC Anion Exchange0.135 M citric acid-disodium phosphate buffer (pH 4.25)UV at 254 nm17.5 min2-22 μgNot specified
HPLC Reverse Phase C18Acetonitrile-methanol-0.01M KH₂PO₄ buffer, pH 4.7 (19+11+70)UV at 225 nm<30 minNot specifiedNot specified
LC-MS/MSWater (0.1% formic acid)/Acetonitrile (0.1% formic acid)MS/MS (m/z 335.10 → 176.15)6.53 min1.0×10⁻⁷ - 1.0×10⁻⁵ g/mL7×10⁻⁸ g/mL
UHPLC-MS/MSAmmonium acetate buffer/Acetonitrile gradientMS/MS (m/z 335.10 → 160.10)Variable3-320 mg/L0.5 mg/L

Spectroscopic Analysis (Ultra-Violet-Visible, Fourier Transform Infrared, Nuclear Magnetic Resonance)

Spectroscopic techniques provide complementary analytical information for structural characterization, identity confirmation, and quantitative analysis of penicillin G potassium.

Ultra-Violet-Visible Spectrophotometry

UV-Vis spectrophotometry serves as a primary tool for quantitative analysis of penicillin G potassium with absorption maxima occurring at 280 nanometers [10] [11]. The method demonstrates linear relationships within concentration ranges of 2-14 μg/mL with correlation coefficients exceeding 0.9987 [12]. Spectrophotometric analysis has been extensively applied to pharmaceutical formulations using various solvent systems including aqueous buffers and methanol [12]. The technique proves particularly valuable for monitoring degradation reactions, as penicillin G readily transforms to penicillenic acid, which exhibits characteristic absorption at 322 nanometers [13]. Comparative studies demonstrate that UV detection provides reliable quantification with relative standard deviations typically below 2% [12].

Fourier Transform Infrared Spectroscopy

FTIR spectroscopy provides definitive structural identification through characteristic vibrational bands. The most diagnostically significant region spans 1800-1650 cm⁻¹, corresponding to carbonyl stretching vibrations of the β-lactam ring and amide groups [14] [15]. Additional characteristic bands include O-H and N-H stretching vibrations in the 3200-3000 cm⁻¹ region, aromatic C=C stretching at 1600 cm⁻¹ and 1500 cm⁻¹, and in-plane C-H bending vibrations of aromatic compounds between 1150-950 cm⁻¹ [14] [16].

The NIST reference spectrum for penicillin G potassium salt was obtained using a Perkin-Elmer 21 grating instrument in Nujol mull with a resolution of 2 cm⁻¹ [14]. Modern FTIR analyses utilize attenuated total reflectance techniques for direct solid-state measurements without sample preparation requirements [16]. Vibrational circular dichroism studies have demonstrated absolute configuration determination capabilities with confidence levels exceeding 99% when comparing calculated and experimental spectra [15].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information with characteristic signals for key functional groups. The β-lactam protons appear as doublets at δ 5.54 ppm (d, J=3.9 Hz) and δ 5.46 ppm (d, J=3.9 Hz), representing H-6 and H-5 positions respectively [13]. Phenyl protons exhibit multiplet patterns between δ 7.30-7.45 ppm, which broaden significantly upon degradation, indicating structural modifications [13]. Methyl resonances from the thiazolidine ring appear between δ 1.4-1.6 ppm [13].

¹³C NMR analysis reveals phenyl carbons in the δ 127-130 ppm region with multiple discrete signals reflecting the aromatic framework [17]. Chemical shift referencing typically employs residual solvent peaks, with deuterated dimethyl sulfoxide (δ = 2.50 ppm for ¹³C) and deuterium oxide serving as common solvents [13] [17]. Advanced techniques including WATERGATE and presaturation water suppression enable high-quality spectra in aqueous systems [13].

TechniqueKey Analytical Frequencies/ShiftsSolvent/MediumDetection RangeApplications
UV-Vis280 nm (UV detection)Aqueous buffers, methanol2-14 μg/mLQuantitative analysis, purity assessment
FTIR1800-1650 cm⁻¹ (β-lactam C=O), 3200-3000 cm⁻¹ (O-H, N-H)Solid state (Nujol mull), DMSO-d₆Qualitative identificationIdentity confirmation, structural analysis
¹H NMRδ 5.54 ppm (β-lactam), δ 7.30-7.45 ppm (phenyl)D₂O, DMSO-d₆, CDCl₃Structural elucidationStructural confirmation, degradation studies
¹³C NMRδ 127-130 ppm (phenyl carbons)D₂O, DMSO-d₆Structural elucidationCarbon framework analysis

Chemiluminescence-Based Quantification Approaches

Chemiluminescence detection offers exceptional sensitivity and selectivity for penicillin G potassium quantification through various reaction mechanisms.

Permanganate-Formaldehyde Enhanced Chemiluminescence

The degradation products of penicillin G potassium react with potassium permanganate in acidic medium to produce chemiluminescence, significantly enhanced by formaldehyde addition [18] [19]. Under optimized conditions, the chemiluminescence intensity demonstrates linear relationships with penicillin G potassium concentrations within the range of 1.0×10⁻⁷ to 1.0×10⁻⁵ g/mL [18]. The detection limit reaches 7×10⁻⁸ g/mL with relative standard deviations of 1.0% for 4.0×10⁻⁷ g/mL solutions [18]. The method utilizes flow-injection systems for automated analysis with rapid response times and high sensitivity [18] [19].

Hydrogen Peroxide-Surfactant Chemiluminescence

Direct chemiluminescence from penicillin G potassium occurs upon oxidation with hydrogen peroxide, with light emission enhanced by N-cetyl-N,N,N-trimethylammonium bromide (CTMAB) surfactant [20] [21]. Central composite design optimization establishes optimal conditions for pH, surfactant concentration, and hydrogen peroxide levels [20]. The calibration range spans 3.3×10⁻³ to 3.3×10⁻¹ mmol/L with detection limits of 8.8×10⁻⁴ mmol/L [20] [21]. Precision studies yield relative standard deviations of 1.40% for samples containing 1.6×10⁻¹ mmol/L penicillin G potassium [20] [21].

Luminol-Based Detection Systems

β-lactam antibiotics, including penicillin G potassium, produce chemiluminescence with luminol in the presence of potassium hexacyanoferrate(III) as catalyst and cooxidant in alkaline solutions [22] [23]. The system operates without hydrogen peroxide requirements, utilizing potassium hexacyanoferrate(II) as emission depressor [22]. Linear quantification ranges extend from 0.12 to 6.0 mg/mL with detection limits of 12 μg/mL for penicillin G [22] [23]. Flow-injection implementations enable rapid sample throughput with enhanced reproducibility [22].

Novel Biochemical Chemiluminescence Approaches

Recent developments demonstrate hydrogen sulfide release from β-lactam antibiotics upon biodegradation by β-lactamases, enabling chemiluminescence detection through specialized probes [24] [25]. These methods achieve single bacterial cell-level sensitivity for resistance detection applications [24]. The technique employs adamantyl-phenoxy-dioxetane luminophores masked with sulfur-responsive groups, providing 10-fold greater sensitivity than conventional Ellman's reagent approaches [24] [25].

Reaction SystemLinear RangeDetection LimitRSD (%)Mechanism
Penicillin G + KMnO₄ + formaldehyde1.0×10⁻⁷ - 1.0×10⁻⁵ g/mL7×10⁻⁸ g/mL1.0Oxidative degradation enhanced by formaldehyde
Penicillin G + H₂O₂ + CTMAB3.3×10⁻³ - 3.3×10⁻¹ mmol/L8.8×10⁻⁴ mmol/L1.40Direct oxidation with surfactant enhancement
β-lactam + luminol + K₃[Fe(CN)₆]0.12 - 6.0 mg/mL12 μg/mLNot specifiedCatalyst-mediated luminol reaction
β-lactamase H₂S releaseBacterial resistance detectionSingle cell levelNot specifiedH₂S release from β-lactam hydrolysis

Detection of β-D-Glucan Contaminants

β-D-glucan contamination in penicillin G potassium products represents a significant analytical challenge with clinical implications for invasive fungal infection diagnosis.

Fungitec G Test Method

The Fungitec G test MK II "Nissui" assay provides quantitative β-D-glucan detection with a measurement range of 4.0-500.0 pg/mL and a positivity cut-off value of 20.0 pg/mL [26] [27]. Injectable penicillin G potassium products manufactured by Meiji Seika Pharma demonstrate significant β-D-glucan contamination across all tested batches, with concentrations ranging from 79.4 to 192.9 pg/mL in 10,000 units/mL solutions [26] [27]. These levels substantially exceed the cut-off threshold, indicating potential for false-positive results in clinical testing [26].

β-Glucan Test Wako Methodology

The β-glucan test Wako assay operates with a detection range of 6.0-600.0 pg/mL and employs a lower cut-off value of 11.0 pg/mL [26]. The same contaminated penicillin G potassium lots demonstrate β-D-glucan levels between 16.9 and 34.5 pg/mL, consistently exceeding the assay threshold [26] [27]. Comparative analysis reveals that cell culture-grade penicillin G potassium products from Nacalai Tesque and Wako Pure Chemical Industries contain β-D-glucan levels below both assay cut-off values [26].

Glucatell Assay Applications

The FDA-approved Glucatell assay has been extensively evaluated for β-D-glucan detection in antimicrobial preparations [28]. Studies of 44 intravenous antimicrobials reveal that several agents test positive for β-D-glucan at reconstituted-vial concentrations, though levels typically decrease below detection limits when diluted to maximum plasma concentrations [28]. International studies using the Glucatell methodology report no significant β-D-glucan detection in penicillin G products from Baxter (USA, lot LN044859) and Infectopharm (Germany, batch B011401,1) [26].

Manufacturing Process Dependencies

β-D-glucan contamination appears highly dependent on specific manufacturing processes rather than inherent product characteristics [26] [29]. All tested penicillin G products employ fed-batch fermentation using Penicillium species, yet contamination levels vary dramatically between manufacturers [26]. The injectable product from Meiji Seika Pharma contains 7,940-19,290 pg and 1,690-3,450 pg of β-D-glucan per vial according to Fungitec G and β-glucan test Wako assays, respectively [26]. Clinical dosing regimens of 18-24 million units per day potentially deliver sufficient β-D-glucan quantities to produce false-positive serum levels [26] [30].

Clinical Impact Assessment

Patient studies demonstrate significant plasma β-D-glucan elevation during penicillin G potassium administration despite absence of fungal infections [26] [30]. Plasma levels increased from 8.5 pg/mL before treatment to above 75.0 pg/mL after 14 days of 24 million units daily administration [26]. The half-life of β-D-glucan in humans ranges from 3 to 181 hours (median 20 hours), enabling accumulation with repeated dosing [26]. These findings necessitate careful interpretation of β-D-glucan assay results in patients receiving contaminated penicillin G products [26] [29] [30].

Assay MethodDetection Range (pg/mL)Cut-off Value (pg/mL)BDG Levels in Penicillin GClinical Significance
Fungitec G test MK II4.0 - 500.020.079.4 - 192.9 pg/mL (10,000 units/mL)False-positive results possible
β-glucan test Wako6.0 - 600.011.016.9 - 34.5 pg/mL (10,000 units/mL)False-positive results possible
Glucatell assayVariableVariableVariable by manufacturerMonitor for drug-related false positives

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

372.05460969 g/mol

Monoisotopic Mass

372.05460969 g/mol

Heavy Atom Count

24

UNII

VL775ZTH4C

Related CAS

61-33-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (98.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (35.38%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Penicillin G Potassium is the potassium salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G potassium binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

113-98-4
1406-05-9

Wikipedia

Penicillin g potassium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1): ACTIVE

Dates

Last modified: 09-12-2023

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